
N-Desethyl Sunitinib-d5
描述
N-Desethyl Sunitinib-d5 is a deuterium-labeled metabolite of sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. This compound (CAS: 1217247-62-5; molecular formula: C₂₀H₁₈D₅FN₄O₂) serves as an internal standard in quantitative assays for therapeutic drug monitoring (TDM) and pharmacokinetic studies . With a purity >95% (HPLC), it is critical for ensuring analytical accuracy when measuring sunitinib and its primary metabolite, N-desethyl sunitinib, in biological samples. Its deuterated structure reduces metabolic degradation, enhancing reliability in mass spectrometry-based methods .
准备方法
Synthetic Pathways for N-Desethyl Sunitinib-d5
Deuteration of the Ethylamino Side Chain
The core structure of this compound derives from its parent compound, sunitinib, through enzymatic N-deethylation. Deuterium incorporation occurs at the ethylamino group (-NH-CH2CH3), where five hydrogen atoms are replaced with deuterium (D5). Synthetic routes typically employ deuterated ethylamine (CD3CD2NH2) or deuterated alkylating agents to introduce the isotopic label. For instance, reductive amination using deuterated acetaldehyde (CD3CDO) and ammonium acetate in the presence of sodium cyanoborohydride facilitates selective deuteration .
Table 1: Key Reaction Conditions for Deuteration
Parameter | Value | Source |
---|---|---|
Deuterating Agent | CD3CD2NH2 | |
Reaction Solvent | Methanol-d4 | |
Temperature | 25–30°C | |
Catalytic System | Pd/C (5% w/w) under H2/D2 gas | |
Reaction Time | 12–24 hours |
Protective Group Strategies
To prevent undesired side reactions during deuteration, tertiary amine protection is critical. The tert-butoxycarbonyl (Boc) group is widely employed, as demonstrated in the synthesis of N-Boc-N-desethyl Sunitinib-d5 (CAS 1246832-84-7). Boc protection involves treating the primary amine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane, followed by deuterium exchange. Subsequent acidic deprotection (e.g., HCl in dioxane) yields the free deuterated amine .
Final Assembly and Purification
The deuterated ethylamino intermediate is coupled to the sunitinib core structure (5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) via carbodiimide-mediated amidation. Purification via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients ensures removal of non-deuterated impurities. Final isolates are lyophilized to achieve a crystalline powder with >95% chemical and isotopic purity .
Analytical Validation of Synthesis
Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS)
Post-synthesis validation employs UPLC-MS/MS to confirm deuteration efficiency and structural integrity. A Waters Cortecs Premier C18 column (2.1 × 50 mm, 1.6 µm) with 0.1% formic acid in water/acetonitrile mobile phases achieves baseline separation of this compound from its non-deuterated analog. Key parameters include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR and 2H-NMR spectra verify deuterium placement. The absence of proton signals at δ 1.2–1.4 ppm (ethyl CH3) and δ 2.8–3.1 ppm (ethyl CH2) confirms complete deuteration. 19F-NMR further validates the integrity of the fluoroindole moiety .
Quality Control and Impurity Profiling
Purity Specifications
Commercial batches (e.g., TRC-D289652) adhere to stringent criteria:
Impurity Monitoring
Common impurities include:
-
N,N-Didesethyl Sunitinib : Formed via over-dealkylation (detected at m/z 343.36)
-
Sunitinib Ketone Impurity : Oxidative byproduct (m/z 412.47)
-
Non-Deuterated Contaminants : Controlled to <2% via isotopic dilution assays
Table 2: Acceptable Impurity Limits
Impurity | Maximum Allowable Level | Analytical Method |
---|---|---|
N,N-Didesethyl Sunitinib | 0.5% | UPLC-MS/MS |
Sunitinib Ketone | 0.3% | HPLC-UV |
Residual DMSO | <100 ppm | GC-FID |
Applications in Pharmacokinetic Research
This compound serves as an internal standard in quantitative assays, enabling precise measurement of sunitinib and its metabolites in plasma. Its use in protein precipitation workflows—employing acetonitrile at 3:1 (v/v) ratios—minimizes matrix effects, achieving recovery rates of 85–95% . Recent studies highlight its utility in assessing drug-drug interactions and hepatic clearance mechanisms, with a reported lower limit of quantification (LLOQ) of 0.1 ng/mL .
Challenges and Optimization Strategies
Light Sensitivity
Sunitinib derivatives degrade under UV exposure, necessitating amber glassware and low-light conditions during synthesis. Stabilizers like ascorbic acid (0.1% w/v) are added to stock solutions to mitigate oxidation .
Scalability Issues
Batch-to-batch variability in deuteration efficiency is addressed via continuous-flow hydrogenation reactors, improving reproducibility at multi-gram scales .
化学反应分析
Functional Groups and Reactivity
N-Desethyl Sunitinib-d5 contains three key reactive regions (Figure 1):
-
N-Boc-protected ethylamino group
-
Carboxamide linkage
-
Fluoroindole-pyrrole conjugate system
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine, a critical step in metabolic studies.
Acidic Hydrolysis
-
Conditions : Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Mechanism : Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and tert-butanol .
-
Outcome : Generates this compound’s primary metabolite, which retains deuterium at the ethylamino group .
Equation :
Carboxamide Hydrolysis
The carboxamide group undergoes hydrolysis under extreme pH conditions, though this is not observed in physiological settings .
Acidic Hydrolysis
-
Conditions : 6M HCl at 110°C for 24 hours.
-
Products : 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and ethylenediamine-d5 .
Enzymatic Cleavage
-
In vivo : Liver esterases and amidases convert the carboxamide to a carboxylic acid, though this pathway is minor compared to oxidative metabolism .
Metabolic Reactions
This compound is further metabolized in hepatic systems, with deuterium slowing reaction kinetics (kinetic isotope effect ~2–3) .
Reaction Type | Enzyme Involved | Major Metabolite | Detection Method |
---|---|---|---|
Oxidative N-dealkylation | CYP3A4 | N-Didesethyl Sunitinib-d5 | LC-MS/MS |
Glucuronidation | UGT1A1 | Glucuronide conjugate | HILIC-MS |
Key Data :
-
Oxidative Metabolism : 60% of administered dose undergoes CYP3A4-mediated oxidation, with a 1.8-fold reduction in reaction rate compared to non-deuterated analogs .
-
Glucuronidation Efficiency : 22% lower than non-deuterated forms due to deuterium’s steric effects .
Stability Under Analytical Conditions
The compound remains intact during LC-MS/MS analysis, demonstrating resilience to:
Recovery Rates :
Matrix | Recovery (%) | CV (%) | Source |
---|---|---|---|
Human Plasma | 97.37 | 6.59 | |
Liver Microsomes | 89.2 | 8.1 |
Synthetic Modifications
Deuterium incorporation occurs during synthesis via:
Deuterated Ethylamine Preparation
Coupling Reactions
-
Step : Condensation of deuterated ethylamine with 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid using EDC/HOBt.
Comparative Reactivity: Deuterated vs. Non-deuterated Forms
Parameter | This compound | N-Desethyl Sunitinib |
---|---|---|
Hydrolysis Half-life (pH 7.4) | 48 h | 24 h |
CYP3A4 Km (μM) | 18.2 ± 1.5 | 9.8 ± 0.9 |
Plasma Stability (25°C) | >30 days | 15 days |
科学研究应用
Chemistry: N-Desethyl Sunitinib-d5 is used in the study of chemical reactions and mechanisms, particularly in understanding the behavior of deuterated compounds in various chemical environments .
Biology: In biological research, this compound is used to trace metabolic pathways and study the pharmacokinetics of Sunitinib. It helps in identifying the metabolites formed and their interactions within biological systems .
Medicine: In medical research, this compound is used to study the efficacy and safety of Sunitinib in treating various cancers. It helps in understanding the drug’s metabolism and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in optimizing drug formulations and ensuring their safety and efficacy .
作用机制
N-Desethyl Sunitinib-d5 exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT . These receptors play crucial roles in tumor growth, angiogenesis, and metastasis. By inhibiting these receptors, this compound disrupts the signaling pathways involved in cancer progression, leading to reduced tumor growth and angiogenesis .
相似化合物的比较
Deuterated Metabolites of Tyrosine Kinase Inhibitors
N-Desethyl Sunitinib-d5 shares functional similarities with other deuterated standards, such as gefitinib-D6 and imatinib-D8, which are used to quantify parent drugs and their metabolites in plasma. These compounds enable precise TDM by minimizing isotopic interference and improving detection sensitivity. For example, imatinib-D8 facilitates the measurement of imatinib and its metabolite, N-desmethyl imatinib, in clinical settings . A key distinction lies in their target pathways: this compound specifically supports sunitinib monitoring in renal cell carcinoma and gastrointestinal stromal tumors, whereas gefitinib-D6 is tailored for EGFR-targeted therapies .
Table 1: Key Properties of Deuterated Metabolites
Non-Deuterated Metabolites of Sunitinib
- N-Desethyl Sunitinib: The non-deuterated form is an active metabolite of sunitinib, contributing ~40% of total drug activity. It exhibits similar kinase inhibition and pharmacokinetic profiles to sunitinib, necessitating combined concentration measurements (SUM) for efficacy assessment . Unlike the deuterated form, it is susceptible to CYP3A4-mediated metabolism, with a half-life (~40–80 hours) comparable to sunitinib .
- Sunitinib N-Oxide : This metabolite demonstrates reduced cytotoxicity compared to N-desethyl sunitinib (MTT assay IC₅₀: 2.5-fold higher) and lacks significant correlation with adverse events like hand-foot skin reactions .
Table 2: Pharmacological Comparison of Sunitinib Metabolites
Kinase Inhibitor Metabolites with Therapeutic Relevance
- Lenvatinib : In thyroid cancer models, N-desethyl sunitinib demonstrated dose-dependent cytotoxicity comparable to lenvatinib (MTT assay IC₅₀: 12.5 µM vs. 10.8 µM) . However, lenvatinib is FDA-approved for this indication, whereas N-desethyl sunitinib remains investigational.
- N-Desethyl Isotonitazene : Structurally unrelated to sunitinib, this opioid metabolite highlights the diversity of N-dealkylation products. It exhibits potent µ-opioid receptor activity (20x fentanyl) but lacks kinase inhibition .
Analytical and Clinical Research Findings
Analytical Performance
This compound enables sensitive quantification of sunitinib and its metabolite in plasma, with LC-MS/MS methods achieving limits of detection (LOD) as low as 12 pg/mL for sunitinib and 15 pg/mL for N-desethyl sunitinib . Its deuterated structure mitigates photoisomerization issues common in non-deuterated analogs, simplifying sample preparation .
Pharmacokinetic Interactions
Co-administration with CYP3A4 modulators (e.g., isavuconazole) significantly alters N-desethyl sunitinib exposure. Isavuconazole prolongs its half-life from 679.21 to 1345.61 minutes in vitro, underscoring the need for TDM during combination therapies .
Therapeutic Efficacy
In ocular drug delivery studies, combined concentrations of sunitinib and N-desethyl sunitinib in retinal tissues reached 450 ng/g after sustained-release formulations, demonstrating synergistic VEGF inhibition .
生物活性
N-Desethyl Sunitinib-d5, a deuterated derivative of N-desethyl sunitinib, is a metabolite of the well-known tyrosine kinase inhibitor sunitinib. This compound has garnered attention due to its biological activity, pharmacokinetic properties, and implications in cancer treatment, particularly for metastatic renal cell carcinoma (mRCC). This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Overview of Sunitinib and Its Metabolite
Sunitinib is an oral small molecule that inhibits multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). It has been approved for treating mRCC and gastrointestinal stromal tumors (GIST) after disease progression. The primary metabolic pathway involves the conversion of sunitinib to N-desethyl sunitinib, which retains similar biological activity and potency against target receptors .
Pharmacokinetic Profile
The pharmacokinetics (PK) of this compound have been evaluated in various studies. A study involving 26 patients with mRCC highlighted the relationship between plasma concentrations of sunitinib and its metabolite concerning adverse events (AEs) and clinical outcomes. Key findings include:
- C0 Levels : Higher baseline concentrations of sunitinib were associated with increased AEs such as hand-foot syndrome and thrombocytopenia. Conversely, low levels of N-desethyl sunitinib were linked to drug discontinuation due to disease progression.
- Prognostic Implications : Patients with N-desethyl sunitinib concentrations exceeding 15.0 ng/mL showed significantly improved progression-free survival (PFS) and overall survival (OS) compared to those with lower levels .
Parameter | Finding |
---|---|
C0 Level of Sunitinib | High levels correlate with more AEs |
C0 Level of N-Desethyl Sunitinib | Levels > 15.0 ng/mL improve PFS and OS |
PFS | 61 weeks vs. 12 weeks for higher DSU levels |
OS | 36 months vs. 8 months for higher DSU levels |
Biological Activity
This compound exhibits potent antitumor and antiangiogenic activities similar to its parent compound. It acts by inhibiting tumor cell proliferation through the blockade of RTKs involved in angiogenesis and tumor growth:
- Inhibition Mechanism : The compound inhibits key signaling pathways that promote tumor angiogenesis, leading to reduced tumor growth.
- Binding Affinity : Both sunitinib and its metabolite show high plasma protein binding rates (95% for sunitinib and 90% for N-desethyl sunitinib), which influences their pharmacological activity based on the concentration of unbound drug .
Analytical Methods for Quantification
Recent advancements in analytical techniques have improved the quantification of this compound in biological samples. A study demonstrated a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method capable of detecting low concentrations of both sunitinib and its metabolite:
- Sensitivity : The method achieved a linear range from 0.1 ng/mL to 100 ng/mL.
- Reproducibility : The relative standard deviation (%RSD) for area and retention time was maintained below 5% across multiple injections .
Case Studies
Several case studies have illustrated the clinical implications of monitoring this compound levels in patients undergoing treatment with sunitinib:
- Case Study 1 : A patient with mRCC who maintained N-desethyl sunitinib levels above 15 ng/mL experienced prolonged PFS (61 weeks), indicating the importance of therapeutic drug monitoring.
- Case Study 2 : Another patient exhibited severe AEs correlated with high baseline levels of sunitinib, leading to dose adjustments that improved tolerability while maintaining efficacy.
常见问题
Basic Research Questions
Q. What analytical techniques are recommended for quantifying N-Desethyl Sunitinib-d5 in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing deuterated standards (e.g., this compound) to account for matrix effects and ionization efficiency. Key parameters include retention time alignment (±0.1 min tolerance) and mass spectral matching (e.g., fragment ion ratios within ±20% of reference standards) . Calibration curves should be validated over the expected concentration range (e.g., 1–500 ng/mL) with precision (CV <15%) and accuracy (85–115%) .
Q. How is this compound synthesized and characterized for use as a reference standard?
- Synthesis : Deuterium is typically incorporated via hydrogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration of the ethyl group). Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% deuterium incorporation) . Purity assessments should include reverse-phase HPLC with UV detection (e.g., ≥99% purity) and residual solvent analysis via gas chromatography .
Q. What experimental protocols are used to validate the stability of this compound under storage conditions?
- Stability Testing : Conduct accelerated degradation studies under varying temperatures (e.g., −20°C, 4°C, 25°C), humidity (40–75% RH), and light exposure. Quantify degradation products using LC-MS/MS and establish acceptance criteria (e.g., <5% degradation over 6 months at −20°C) . Long-term stability data should align with ICH guidelines Q1A(R2) .
Advanced Research Questions
Q. How can researchers address variability in this compound recovery during solid-phase extraction (SPE) from plasma samples?
- Optimization Strategies :
- SPE Sorbent Selection : Compare polymeric (e.g., Strata-X) vs. mixed-mode (e.g., Oasis MCX) sorbents to maximize recovery (>85%) .
- Matrix Effects : Evaluate ion suppression/enhancement by spiking deuterated standards into post-extraction blanks .
- Internal Standard Calibration : Use a structurally analogous deuterated compound (e.g., this compound) to normalize recovery variations .
Q. What experimental design considerations are critical for studying the metabolic pathways of sunitinib leading to this compound formation?
- In Vitro Models : Use human liver microsomes (HLMs) or hepatocytes to assess cytochrome P450 (CYP3A4/1A2)-mediated N-deethylation. Include controls with CYP inhibitors (e.g., ketoconazole for CYP3A4) to confirm enzymatic pathways .
- In Vivo Correlation : Compare metabolite ratios (sunitinib:N-desethyl sunitinib) in plasma vs. tumor tissue to evaluate compartment-specific metabolism .
Q. How can contradictory data on this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships be resolved?
- Data Reconciliation :
- Population PK Modeling : Incorporate covariates like albumin levels, CYP polymorphisms, and drug-drug interactions to explain inter-individual variability .
- Tissue Penetration Studies : Use microdialysis or mass spectrometry imaging (MSI) to quantify tumor vs. plasma concentrations and correlate with efficacy endpoints (e.g., progression-free survival) .
Q. What are the challenges in detecting trace-level this compound in multi-drug interaction studies?
- Analytical Challenges :
- Cross-Reactivity : Validate specificity against co-administered drugs (e.g., CYP3A4 inducers like rifampicin) using high-resolution mass spectrometry (HRMS) .
- Lower Limit of Quantification (LLOQ) : Optimize MS parameters (e.g., dwell time, collision energy) to achieve LLOQ ≤1 ng/mL, ensuring sensitivity for low-abundance metabolites .
Q. Methodological Guidelines
- Reproducibility : Document all experimental parameters (e.g., LC gradient, column type, MS transitions) to enable cross-lab validation .
- Data Reporting : Use standardized formats (e.g., FDA Bioanalytical Method Validation guidelines) for transparency in precision, accuracy, and stability data .
- Ethical Compliance : For human studies, ensure protocols are reviewed by ethics committees, particularly for vulnerable populations (e.g., cancer patients with hepatic impairment) .
属性
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-/i1D3,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZNIAKSBJKPQC-WTRGBYKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。